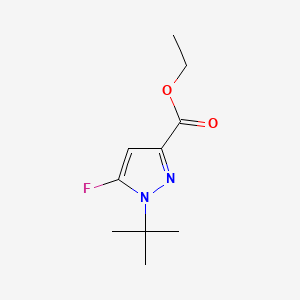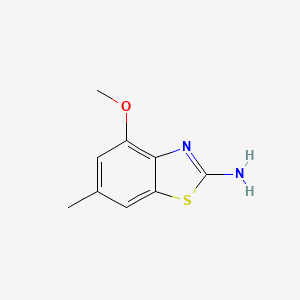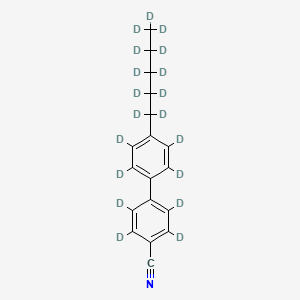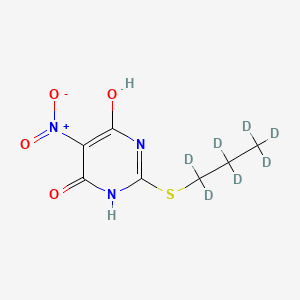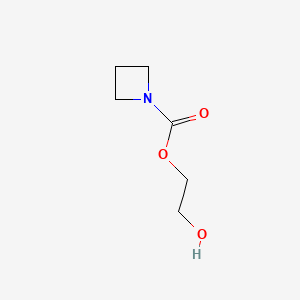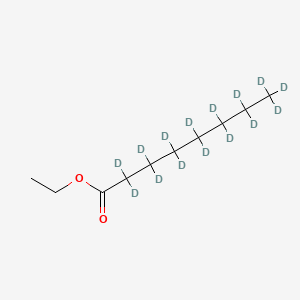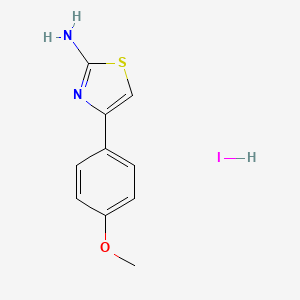
Agar
Overview
Description
Mechanism of Action
Target of Action
Agar, a gelatinous substance derived from red algae, primarily targets microorganisms, including both bacteria and fungi . It is widely used in microbiological culture media due to its gelling properties, providing a solid substrate for the growth of microorganisms. In addition, this compound has been found to exhibit antimicrobial properties, inhibiting the growth of certain bacteria and fungi .
Mode of Action
The mode of action of this compound is primarily physical rather than biochemical As a gelling agent, this compound forms a porous matrix that entraps nutrients and moisture, providing a conducive environment for microbial growthIt is suggested that this compound may interfere with microbial cell walls or membranes, or it may create an unfavorable environment for microbial growth .
Biochemical Pathways
This compound is a complex polysaccharide composed of alternating units of D-galactose and 3,6-anhydro-L-galactose . Certain microorganisms can degrade this compound by producing agarases, enzymes that hydrolyze the glycosidic bonds in this compound . The degradation of this compound results in the production of agaro-oligosaccharides, which can be further metabolized by the microorganisms .
Pharmacokinetics
A study on agaro-oligosaccharides, the degradation products of this compound, suggests that they can be absorbed in the gastrointestinal tract . The study found that agarobiose, a type of agaro-oligosaccharide, was detected in rat plasma after oral administration .
Result of Action
The primary result of this compound’s action is the provision of a solid growth medium for microorganisms. In microbiological cultures, the growth of microorganisms on this compound plates allows for their isolation, identification, and further study. In terms of its antimicrobial action, this compound can inhibit the growth of certain microorganisms, thereby preventing spoilage and contamination .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the yield and gelling properties of this compound can be affected by factors such as temperature, pH, and the presence of certain ions . Furthermore, the antimicrobial action of this compound may be influenced by the specific strains of microorganisms present, as well as their growth conditions .
Biochemical Analysis
Biochemical Properties
Agar plays a crucial role in biochemical reactions, particularly in the field of microbiology. It serves as a solid or semi-solid culture medium for microorganism analysis . The agarose fraction extracted from this compound is used in clinical assays, biochemical analysis, and purification of high molecular weight biological molecules like DNA .
Cellular Effects
This compound’s effects on cells are primarily observed in its role as a culture medium. It provides a stable and nutrient-rich environment for cells to grow and multiply. While it does not directly influence cell signaling pathways, gene expression, or cellular metabolism, it facilitates these processes by providing a conducive environment for cellular functions .
Molecular Mechanism
The molecular mechanism of this compound primarily lies in its ability to form a gel matrix that can encapsulate nutrients and other substances. This gel matrix is formed due to the presence of agarose, a polysaccharide that forms a helical structure, which can then aggregate to form a three-dimensional network .
Temporal Effects in Laboratory Settings
This compound is known for its stability and longevity in laboratory settings. It does not readily degrade, making it suitable for long-term cell culture experiments
Transport and Distribution
This compound is not transported or distributed within cells or tissues. Instead, it forms the external environment in which cells are cultured. It does not interact with transporters or binding proteins within cells .
Subcellular Localization
As an external medium for cell culture, this compound does not have a subcellular localization. It does not enter cells or target specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Agar is typically extracted from red algae through a series of steps. The algae are first cleaned and then subjected to hot water extraction to release the this compound . The extract is then filtered to remove impurities and concentrated by evaporation. The concentrated extract is cooled to form a gel, which is then dried and ground into powder .
Industrial Production Methods: In industrial settings, the production of this compound involves similar steps but on a larger scale. The red algae are harvested, cleaned, and subjected to hot water extraction in large tanks . The extract is filtered, concentrated, and then cooled to form a gel. The gel is cut into strips, dried, and ground into powder for commercial use .
Chemical Reactions Analysis
Types of Reactions: Agar undergoes various chemical reactions, including hydrolysis, oxidation, and reduction . Hydrolysis of this compound can be catalyzed by acids or enzymes, breaking down the polysaccharides into simpler sugars . Oxidation and reduction reactions can modify the functional groups on the this compound molecules, altering their properties .
Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include acids, bases, and enzymes . For hydrolysis, acids such as hydrochloric acid or sulfuric acid are commonly used . Enzymes such as agarases can also catalyze the hydrolysis of this compound . Oxidation reactions may involve reagents like hydrogen peroxide, while reduction reactions may use reducing agents like sodium borohydride .
Major Products Formed: The major products formed from the chemical reactions of this compound include simpler sugars such as galactose and anhydrogalactose . These products can be further utilized in various applications, including as precursors for other chemical compounds .
Scientific Research Applications
Agar has a wide range of applications in scientific research. In microbiology, it is used as a solid substrate for growing microorganisms in culture media . This compound plates provide a stable and nutrient-rich environment for the growth of bacteria, fungi, and other microorganisms . In molecular biology, agarose, a component of this compound, is used in gel electrophoresis for the separation and analysis of DNA and RNA .
In the field of medicine, this compound is used in the preparation of culture media for diagnostic purposes . It is also used in the production of vaccines and other pharmaceutical products . In the food industry, this compound is used as a gelling agent, stabilizer, and thickener in various products such as jellies, ice creams, and desserts .
Comparison with Similar Compounds
Agar is often compared with other gelling agents such as gelatin, carrageenan, and gellan gum . Unlike gelatin, which is derived from animal collagen, this compound is plant-based and suitable for vegetarian and vegan diets . Carrageenan, another polysaccharide derived from red algae, has similar gelling properties but is used more commonly in the food industry . Gellan gum, produced by bacterial fermentation, is another alternative to this compound and is used in various industrial applications .
List of Similar Compounds:- Gelatin
- Carrageenan
- Gellan gum
- Guar gum
- Xanthan gum
This compound’s unique properties, such as its high gel strength and stability at a wide range of temperatures, make it a versatile and valuable compound in various fields .
Properties
IUPAC Name |
(2R,3S,4S,5R)-2-(hydroxymethyl)-6-[[(4R,5S)-4-hydroxy-3-methyl-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-4-methoxyoxane-3,5-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O9/c1-5-8(16)13-11(7(21-5)4-20-13)23-14-10(18)12(19-2)9(17)6(3-15)22-14/h5-18H,3-4H2,1-2H3/t5?,6-,7?,8-,9+,10-,11?,12+,13+,14?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYYDPBCUIJTIBM-DYOGSRDZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C2C(C(O1)CO2)OC3C(C(C(C(O3)CO)O)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1[C@H]([C@H]2C(C(O1)CO2)OC3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Agar is odourless or has a slight characteristic odour. Unground agar usually occurs in bundles consisting of thin, membranous, agglutinated strips, or in cut, flaked or granulated forms. It may be light yellowish-orange, yellowish-grey to pale yellow, or colourless. It is tough when damp, brittle when dry. Powdered agar is white to yellowish-white or pale yellow. When examined in water under a microscope, agar powder appears more transparent. In chloral hydrate solution, the powdered agar appears more transparent than in water, more or less granular, striated, angular and occasionally contains frustules of diatoms. Gel strength may be standardised by the addition of dextrose and maltodextrines or sucrose, Transparent odorless solid; [Merck Index] Light yellowish orange, yellowish grey to pale yellow, or colorless solid in various forms; [JECFA] Beige powder; [Sigma-Aldrich MSDS] | |
| Record name | AGAR | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Agar | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11402 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Insoluble in cold water; soluble in boiling water, Slowly sol in hot water to a viscid soln, Insol in cold water, Insol in alcohol | |
| Record name | AGAR | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | AGAR-AGAR | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1901 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
THESE SUBSTANCES DISSOLVE OR SWELL IN WATER TO FORM AN EMOLLIENT GEL OR VISCOUS SOLN THAT SERVES TO MAINTAIN THE FECES SOFT & HYDRATED. THE RESULTING BULK PROMOTES PERISTALSIS, & TRANSIT TIME IS REDUCED. /BULK-FORMING LAXATIVES/ | |
| Record name | AGAR-AGAR | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1901 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Transparent strips or coarse or fine powder, Thin, translucent, membranous pieces, or pale buff powder, ...usually in the form of chopped shreds, sheets, flakes, granules, or powder. | |
CAS No. |
9002-18-0 | |
| Record name | Agar | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Agar | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.677 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AGAR-AGAR | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1901 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R)-1-[2-(benzyloxy)phenyl]ethan-1-amine](/img/structure/B569241.png)


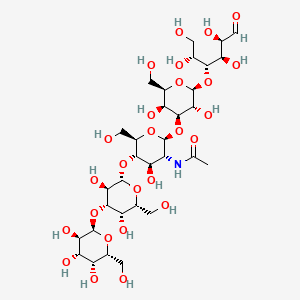
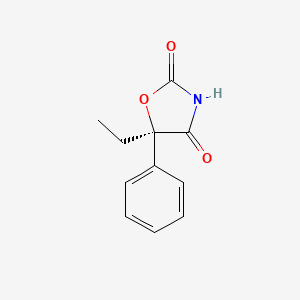
![N-(2-Aminophenyl)-4-[[[(4S)-4-phenyl-1,3-thiazolidin-2-ylidene]amino]methyl]benzamide](/img/structure/B569253.png)
